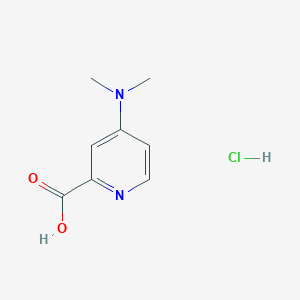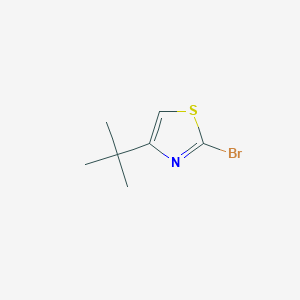
4-(Dimethylamino)picolinic acid hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-(Dimethylamino)picolinic acid hydrochloride is C8H11ClN2O2 . The molecular weight is 202.64 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)picolinic acid hydrochloride include a molecular weight of 202.64 . The boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
4-(Dimethylamino)picolinic acid hydrochloride is involved in the synthesis of complex chemical structures, particularly in the formation of coordination compounds and salts with specific geometric configurations. For example, reactions involving this compound with stannic chloride and other reactants have led to the formation of structures like 4-(dimethylamino)pyridinium tetrachlorido(pyridine-2-carboxylato-κ2 N,O)stannate(IV), showcasing its utility in creating compounds with octahedral geometry and hydrogen bonding interactions (E. Najafi, M. Amini, S. Ng, 2012). Similar synthetic approaches have been applied in the creation of monosolvated salts with distinct crystalline structures and interaction patterns, further highlighting the versatility of 4-(dimethylamino)picolinic acid hydrochloride in facilitating the synthesis of complex inorganic compounds (E. Najafi, M. Amini, S. Ng, 2012).
Organic Light Emitting Diodes (OLEDs)
This compound also plays a critical role in the study and development of materials for OLED technology. Research has identified the cleavage of the picolinate ligand, akin to 4-(dimethylamino)picolinic acid hydrochloride, as a potential factor in the degradation and instability of phosphorescent dopants in OLEDs. Such findings are crucial for understanding the mechanisms behind device failure and for the development of more stable materials for OLED applications (E. Baranoff et al., 2012).
Catalysis
In the realm of catalysis, 4-(Dimethylamino)pyridine hydrochloride, a closely related compound, has been shown to be an effective recyclable catalyst for the acylation of inert alcohols. This highlights its potential in synthetic organic chemistry, particularly in reactions that require the formation of ester or amide bonds. The detailed investigation of its reaction mechanism opens new avenues for the development of efficient and sustainable catalytic processes (Zhihui Liu et al., 2014).
Sensing and Detection
Research into the derivatization of hydroxylated drugs has demonstrated the utility of picolinic acid esters, derived from 4-(dimethylamino)picolinic acid hydrochloride, in enhancing mass spectrometric ionization efficiency. This technique has shown significant improvements in the detection limits for challenging substances, such as cannabinoids in alternative specimens like hair and oral fluid. Such advancements underscore the importance of this compound in developing more sensitive and specific analytical methodologies for drug detection and forensic analysis (D. Thieme et al., 2015).
Eigenschaften
IUPAC Name |
4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWTYZKJIOVCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)picolinic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)

amine hydrochloride](/img/structure/B1437997.png)




